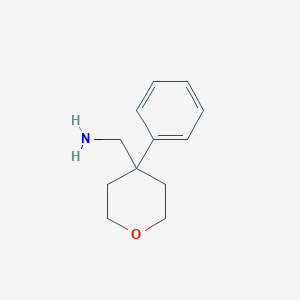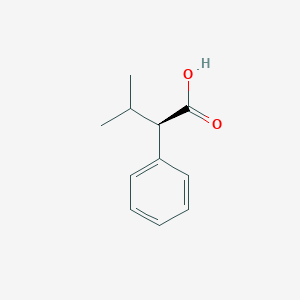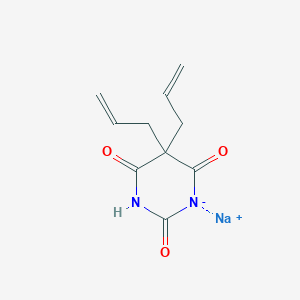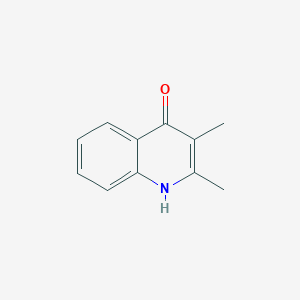
4-Phenyl-1,2,3,6-tetrahydropyridine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 4-Phenyl-1,2,3,6-tetrahydropyridine derivatives involves various chemical reactions that contribute to the compound's unique properties. For instance, the synthesis and crystal structure of ethyl 1,2,6-triphenyl-4-(phenylamino)-1,2,5,6-tetrahydropyridine-3-carboxylate highlights the complex reactions involved in producing such compounds (Sambyal et al., 2011).
Molecular Structure Analysis
The molecular structure of 4-Phenyl-1,2,3,6-tetrahydropyridine and its derivatives have been extensively studied using X-ray diffraction methods. For example, the crystal and molecular structures of related compounds, such as 2,4,4,6-tetraphenyl-1,4-dihydropyridine, have been determined, revealing intricate details about their molecular geometry and conformation (Iwasaki et al., 1987).
Chemical Reactions and Properties
4-Phenyl-1,2,3,6-tetrahydropyridine plays a significant role in the inhibition of poly(ADP-ribose) polymerase-1 (PARP-1), with various analogues linked to this fragment showing high inhibitory potency. This indicates its crucial role in biochemical processes and potential therapeutic applications (Ishida et al., 2005).
Physical Properties Analysis
The physical properties of 4-Phenyl-1,2,3,6-tetrahydropyridine derivatives are closely tied to their molecular structures. X-ray analysis of such compounds provides insights into their conformation, crystal packing, and intermolecular interactions, which are essential for understanding their physical characteristics and stability.
Chemical Properties Analysis
Chemical properties, including reactivity and stability of 4-Phenyl-1,2,3,6-tetrahydropyridine derivatives, are influenced by their molecular structure. Studies on the oxidation reactions of azines, for instance, have shown how structural modifications can lead to significant changes in chemical behavior, such as imination reactions in the presence of potassium permanganate (Soldatenkov et al., 2001).
Applications De Recherche Scientifique
Parkinson’s Disease Research
- Scientific Field: Neurology and Pharmacology .
- Application Summary: 4-Phenyl-1,2,3,6-tetrahydropyridine, also known as 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), is used to establish the Parkinson’s disease (PD) model in animals . It is a piperidine derivative and dopaminergic neurotoxin, useful in neurological research .
- Methods of Application: MPTP is administered to animals to induce Parkinson’s disease. The specific dosage and administration method may vary depending on the specifics of the research study .
Cancer Research
- Scientific Field: Oncology .
- Application Summary: Tetrahydropyridines (THPs), including 4-Phenyl-1,2,3,6-tetrahydropyridine, have been found to possess biologically active properties. They have been synthesized by the inspiration of known bioactive natural products .
- Methods of Application: Innovative methods have been developed for the synthesis of substituted-tetrahydropyridine derivatives and their pharmacological activities have been determined .
- Results/Outcomes: The use of structure-activity relationship (SAR) studies of newly reported THP derivatives has shed light on the significance of utilizing THP-containing motifs as lead compounds in drug discovery and design .
Anti-Inflammatory Agents
- Scientific Field: Pharmacology .
- Application Summary: Tetrahydropyridines (THPs), including 4-Phenyl-1,2,3,6-tetrahydropyridine, have been found to possess biologically active properties. They have been synthesized by the inspiration of known bioactive natural products . Special attention is given to the introduction of varied substituents onto the THP ring system and its redolent effect on their pharmacological properties, specifically as anti-inflammatory agents .
- Methods of Application: Innovative methods have been developed for the synthesis of substituted-tetrahydropyridine derivatives and their pharmacological activities have been determined .
- Results/Outcomes: The use of structure-activity relationship (SAR) studies of newly reported THP derivatives has shed light on the significance of utilizing THP-containing motifs as lead compounds in drug discovery and design .
Benzamide Derivatives
- Scientific Field: Organic Chemistry .
- Application Summary: 4-Phenyl-1,2,3,6-tetrahydropyridine fragment containing benzamide derivatives have been prepared . Presence of the 4-phenyl-1,2,3,6-tetrahydropyridine fragment improves the inhibitory potential of benzamide analogs against poly (ADP-ribose) polymerase-1 (PARP-1) .
- Results/Outcomes: The presence of the 4-phenyl-1,2,3,6-tetrahydropyridine fragment improves the inhibitory potential of benzamide analogs against poly (ADP-ribose) polymerase-1 (PARP-1) .
Neurological Research
- Scientific Field: Neurology .
- Application Summary: 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is a piperidine derivative and dopaminergic neurotoxin that has been used in neurological research . MPTP is metabolized to 1-methyl-4-phenylpyridine (MPP+), which in turn can cause free radical production in vivo and lead to oxidative stress .
- Results/Outcomes: The use of MPTP in neurological research has contributed to our understanding of certain neurological conditions and the effects of free radicals on neuronal health .
Drug Discovery and Design
Safety And Hazards
4-Phenyl-1,2,3,6-tetrahydropyridine is classified as Acute Tox. 3 Dermal - Acute Tox. 3 Inhalation - Acute Tox. 3 Oral - Carc. 2 . It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust, and in case of contact with eyes or skin, rinse cautiously with water for several minutes .
Propriétés
IUPAC Name |
4-phenyl-1,2,3,6-tetrahydropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N/c1-2-4-10(5-3-1)11-6-8-12-9-7-11/h1-6,12H,7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMPXTQYWYRWWPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC=C1C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
43064-12-6 (hydrochloride) | |
| Record name | 4-Phenyl-1,2,3,6-tetrahydropyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010338699 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2065040 | |
| Record name | 1,2,3,6-Tetrahydro-4-phenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2065040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Phenyl-1,2,3,6-tetrahydropyridine | |
CAS RN |
10338-69-9 | |
| Record name | 1,2,3,6-Tetrahydro-4-phenylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10338-69-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Phenyl-1,2,3,6-tetrahydropyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010338699 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 10338-69-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54451 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pyridine, 1,2,3,6-tetrahydro-4-phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,2,3,6-Tetrahydro-4-phenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2065040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 10338-69-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

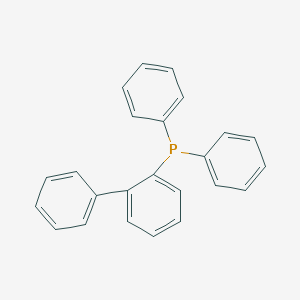

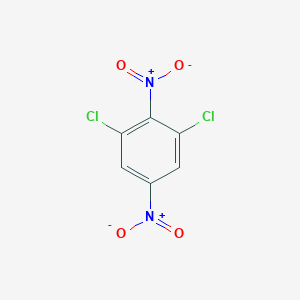
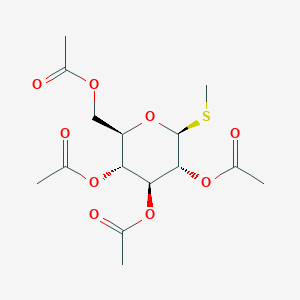

![2,2,5,8-Tetramethyl-4H-[1,3]dioxino[4,5-c]pyridine](/img/structure/B81929.png)
